Corchoionoside A

Description

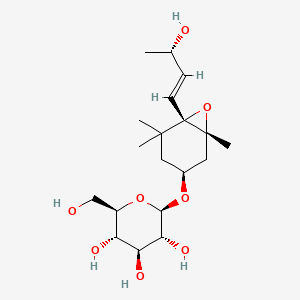

Corchoionoside A is a megastigmane glycoside, a class of C13 isoprenoid derivatives characterized by a bicyclic skeleton. It was first isolated from the leaves of Corchorus olitorius L. (Tiliaceae) and later identified in Campanula pelviformis (Campanulaceae), marking its first occurrence in the Campanula genus . Megastigmanes are rare in nature, often associated with anti-inflammatory, antioxidant, and neuroprotective properties.

Structure

3D Structure

Properties

Molecular Formula |

C19H32O8 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,3S,6S)-6-[(E,3S)-3-hydroxybut-1-enyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C19H32O8/c1-10(21)5-6-19-17(2,3)7-11(8-18(19,4)27-19)25-16-15(24)14(23)13(22)12(9-20)26-16/h5-6,10-16,20-24H,7-9H2,1-4H3/b6-5+/t10-,11-,12+,13+,14-,15+,16+,18+,19-/m0/s1 |

InChI Key |

SMBCGBWABYMHIN-DBCWZAFBSA-N |

Isomeric SMILES |

C[C@@H](/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O |

Canonical SMILES |

CC(C=CC12C(CC(CC1(O2)C)OC3C(C(C(C(O3)CO)O)O)O)(C)C)O |

Synonyms |

3-O-beta-D-glucopyranosyl-5,6-epoxy-9-hydroxyionol corchoionoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Corchoionoside A belongs to a small group of structurally related megastigmane glycosides, including Corchoionoside B and Corchoionoside C. Below is a comparative analysis of their structural features, natural sources, and bioactivities:

Table 1: Comparative Overview of this compound, B, and C

Structural and Functional Insights

Glycosylation Patterns: Corchoionoside C is distinguished by a β-glucose moiety at C-6′, with a sulfate ester derivative reported in Tinospora sinensis . This modification enhances its polarity and may influence receptor binding in antihistamine activity. In contrast, the glycosylation site and sugar composition of this compound remain uncharacterized in the literature reviewed. Corchoionoside B’s structure is less defined, though its detection in post-processed blueberries suggests sensitivity to enzymatic or thermal degradation .

Bioactivity Profile: Antihistamine Activity: Both this compound and C inhibit histamine release, but only Corchoionoside C has been mechanistically linked to specific stereochemical configurations (e.g., (6S,9S)-roseoside) . Ecological Roles: Corchoionoside C inhibits shoot elongation in Lactuca sativa, suggesting allelopathic properties absent in A and B .

Natural Distribution: this compound is restricted to Corchorus and Campanula, while Corchoionoside C has a broader distribution across plant families (e.g., Cucurbitaceae, Menispermaceae) . This may reflect evolutionary divergence in megastigmane biosynthesis pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.